Methyl 6-(4-aminophenyl)nicotinate
Description
Properties
IUPAC Name |
methyl 6-(4-aminophenyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)10-4-7-12(15-8-10)9-2-5-11(14)6-3-9/h2-8H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTXXZQTNGOVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(4-aminophenyl)nicotinate can be synthesized through several methods. One common approach involves the esterification of 6-(4-aminophenyl)nicotinic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the temperature maintained between 80°C and 100°C .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-aminophenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinates, aminophenyl derivatives, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-(4-aminophenyl)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 6-(4-aminophenyl)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For instance, it may promote the release of prostaglandins, leading to vasodilation and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Research Findings
Bioactivity and Stability
- Antimicrobial Potential: Ureido-linked derivatives (e.g., Compound 1) exhibit antimicrobial activity, suggesting that the 4-aminophenyl variant may similarly target microbial enzymes or membranes .
- Enzyme Inhibition: Compound 6n’s DHODH inhibition highlights the role of bulky substituents (e.g., benzyl, pyrazole) in enzyme binding, a feature less prominent in the 4-aminophenyl variant .
- Metabolic Stability: Nicotinate esters are prone to hydrolysis by human serum albumin (HSA). Methyl nicotinate derivatives with bulky substituents (e.g., tert-butyl) show prolonged stability, whereas smaller groups like methyl undergo faster hydrolysis . This implies that the 4-aminophenyl group may moderate hydrolysis rates via steric or electronic effects.
Therapeutic Versatility
- The phosphanyl-oxy derivative (Compound in ) demonstrates anti-inflammatory and anti-atherogenic properties, suggesting that electron-rich substituents like 4-aminophenyl could enhance binding to metabolic targets.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 6-(4-aminophenyl)nicotinate, and how are reaction yields typically optimized?
Answer: Synthesis typically involves coupling reactions between substituted pyridine derivatives and aromatic amines. For example, palladium-catalyzed cross-coupling can introduce the 4-aminophenyl group at the nicotinate's 6-position. Yield optimization strategies include:
- Temperature control (60–80°C) to balance reaction rate and side reactions.
- Anhydrous conditions to prevent hydrolysis of intermediates.
- Coupling agents like EDCI/HOBt in DMF for efficient amide bond formation.
- Purification via column chromatography (ethyl acetate/hexane gradients) to achieve >90% purity .
Q. Which spectroscopic techniques are essential for structural elucidation and purity assessment?
Answer:
- 1H/13C NMR : Confirms aromatic proton integrations (δ 8.5–7.2 ppm) and substitution patterns.
- FT-IR : Identifies ester carbonyl (ν~1720 cm⁻¹) and amino groups (ν~3400 cm⁻¹).
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 243.1002).
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases ensure purity (>95%) .
Advanced Research Questions
Q. How should researchers address discrepancies between theoretical and observed reaction yields?
Answer:
- Kinetic Monitoring : Use in situ IR to track reaction progress and identify bottlenecks.
- Computational Modeling : Apply DFT (B3LYP/6-31G*) to analyze steric/electronic barriers.
- Catalyst Screening : Test alternatives like XPhos Pd G3 to mitigate side reactions (e.g., N-arylation).
- By-Product Analysis : LC-MS identifies competing pathways (e.g., hydrolysis intermediates). Contradictions often arise from moisture sensitivity or catalyst deactivation .
Q. What experimental designs are critical for studying prostaglandin-mediated vasodilation mechanisms?
Answer:
- Parallel Models : Compare in vitro (keratinocyte PGD2 ELISA) and in vivo (murine laser Doppler flowmetry) data.
- Pharmacological Controls : Use COX-2 inhibitors (e.g., NS-398) to confirm prostaglandin involvement.
- Temporal Resolution : Employ laser Doppler with <5s sampling to capture rapid perfusion changes.
- Hydrolysis Kinetics : Account for esterase-mediated degradation (t1/2 = 3–10 minutes in dermis) using adjusted perfusion indices .
Q. How can advanced chromatographic techniques quantify the compound and its metabolites in biological matrices?
Answer:
- UPLC-MS/MS Method :
- Column : HILIC (Acquity BEH amide) for polar metabolite separation.
- MRM Transitions : m/z 243→152 (parent) and m/z 199→136 (nicotinic acid metabolite).
- Internal Standard : d4-methyl nicotinate for isotope dilution.
- Validation : Follow ICH Q2(R1) guidelines with LOD <10 ng/mL.
- Matrix Effect Mitigation : Use phospholipid removal SPE cartridges and post-column infusion studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
